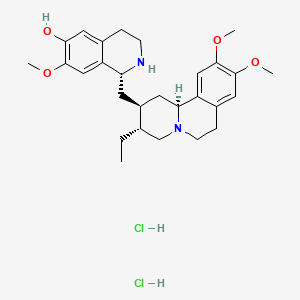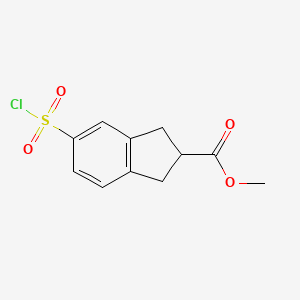
1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as PPTU, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PPTU is a urea derivative that is synthesized through a multi-step process, and its unique chemical structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Quino[1,2‐c]quinazolines Synthesis : Utilized as an intermediate in synthesizing a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, demonstrating versatility in organic synthesis (Phillips & Castle, 1980).
Optically Pure Isoquinolinecarboxylic Acid : Involved in the preparation of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, showcasing its role in producing specific, optically active compounds (O'reilly, Derwin & Lin, 1990).
Macrocyclic Bis(ureas) Complexation : Employed in the formation of macrocyclic bis(ureas) for anion complexation, indicating its use in developing complex molecular structures (Kretschmer, Dittmann & Beck, 2014).
Synthesis of Novel Spirocyclopentanetetrahydroisoquinolines : Key in synthesizing novel spirocyclopentane derivatives, contributing to the exploration of new chemical entities (Aghekyan, Arakelyan, Panosyan, Khachatryan & Markaryan, 2009).
Enantioselective Synthesis of Tetrahydroprotoberberines : Integral in the preparation of various alkaloids, demonstrating its importance in enantioselective synthesis processes (Blank & Opatz, 2011).
Medicinal Chemistry and Pharmacology
Tetrahydroisoquinoline-Derived Urea as TRPM8 Antagonists : Used to develop TRPM8 channel receptor antagonists, highlighting its potential in medicinal chemistry for treating prostate cancer (De Petrocellis et al., 2016).
DNA-Binding N-Alkylanilinoquinazoline Derivatives : Involved in synthesizing compounds with potential DNA intercalating properties, indicating its application in targeted therapies (Garofalo et al., 2010).
Human Metabolites of Novel If Channel Inhibitor : Key in identifying human metabolites of a novel If channel inhibitor, contributing to pharmacokinetic studies and drug development (Umehara et al., 2009).
Synthesis and Comparative Inotropic Effects : Involved in the synthesis and evaluation of inotropic effects on cardiovascular systems, underlining its utility in cardiovascular drug research (Khushmatov et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-20(25)24-11-5-6-14-12-15(7-9-17(14)24)22-21(26)23-16-8-10-18(27-2)19(13-16)28-3/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLLARQGHJVVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B2647104.png)
![2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2647107.png)
![4-(diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2647108.png)
![3-(3,4-Dimethoxyphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647109.png)

![1-allyl-4-(1-(4-(2,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2647111.png)




![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2647119.png)
![N-(2-fluorophenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2647122.png)
![4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B2647123.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2647126.png)